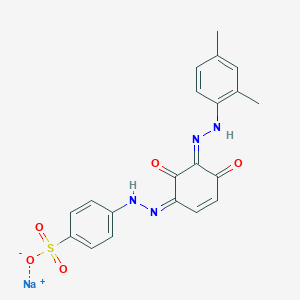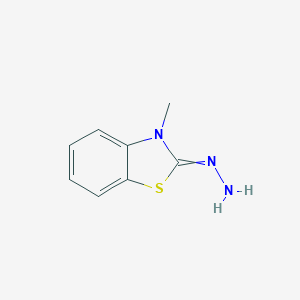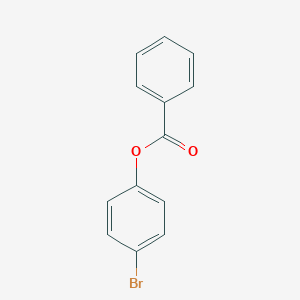
4-Bromophenyl benzoate
Descripción general
Descripción
4-Bromophenyl benzoate, also known as 4-BPB, is a chemical compound that belongs to the family of benzoates. It is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 4-Bromophenyl benzoate is not fully understood. However, it is believed to act as a ligand for metal ions, which can lead to the formation of metal complexes. These complexes can then participate in catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Bromophenyl benzoate. However, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Bromophenyl benzoate in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, as a ligand for metal complexes, and as a fluorescent probe. Additionally, it is relatively easy to synthesize and is commercially available.
One limitation of using 4-Bromophenyl benzoate in lab experiments is its limited solubility in common solvents. This can make it difficult to work with in certain reactions. Additionally, there is limited information available on its toxicity and safety, which can be a concern for researchers.
Direcciones Futuras
There are several future directions for the research and development of 4-Bromophenyl benzoate. One area of interest is the synthesis of new compounds using 4-Bromophenyl benzoate as a building block. Another area of interest is the development of new metal complexes for catalytic reactions. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of 4-Bromophenyl benzoate.
Conclusion
4-Bromophenyl benzoate is a versatile and useful compound in scientific research. Its unique properties and applications make it a valuable tool for the synthesis of other compounds, as a ligand for metal complexes, and as a fluorescent probe. Further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-Bromophenyl benzoate is commonly used in scientific research as a building block for the synthesis of other compounds. It is also used as a ligand for the preparation of metal complexes for catalytic reactions. Additionally, 4-Bromophenyl benzoate is used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
1523-17-7 |
|---|---|
Nombre del producto |
4-Bromophenyl benzoate |
Fórmula molecular |
C13H9BrO2 |
Peso molecular |
277.11 g/mol |
Nombre IUPAC |
(4-bromophenyl) benzoate |
InChI |
InChI=1S/C13H9BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
OHWWOZGHMUITKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |
Otros números CAS |
1523-17-7 |
Pictogramas |
Environmental Hazard |
Sinónimos |
(4-bromophenyl) benzoate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

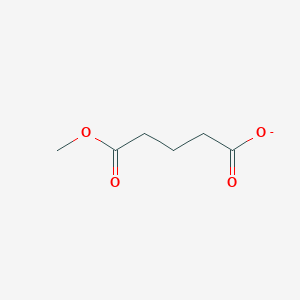
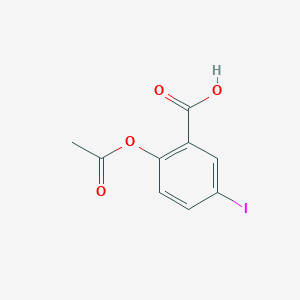
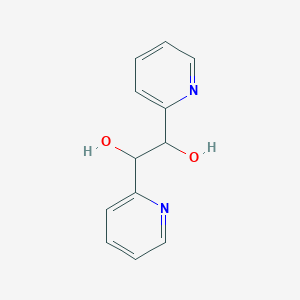
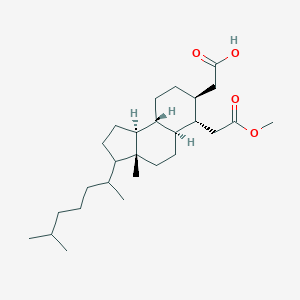
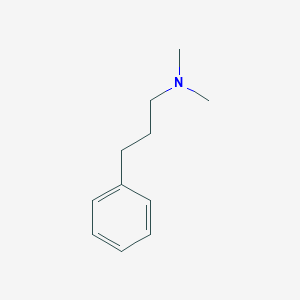
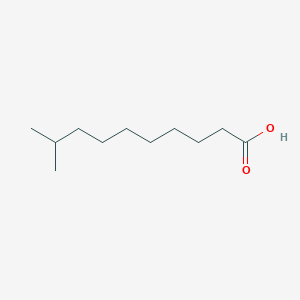
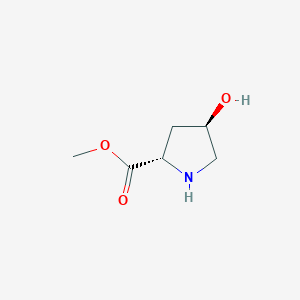
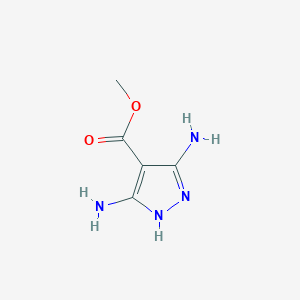
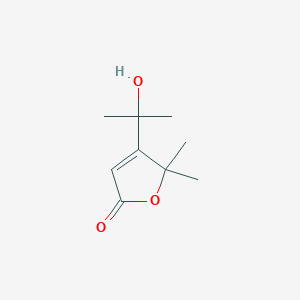
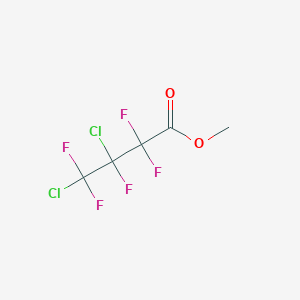
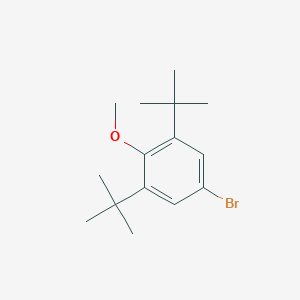
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
